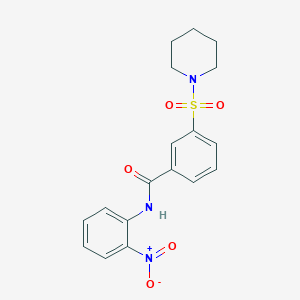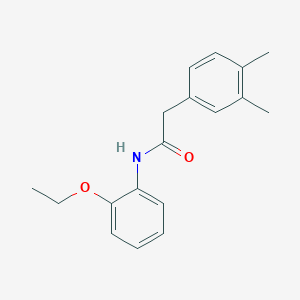
5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide, also known as MPPI, is a chemical compound that has gained significant attention in the field of neuroscience research due to its potential therapeutic effects. MPPI is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of neurotransmitter release in the central nervous system.
科学研究应用
5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders, such as depression, anxiety, schizophrenia, and drug addiction. 5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide has been shown to reduce anxiety-like behavior and improve cognitive function in animal models of these disorders. It has also been found to reduce cocaine self-administration in rats, suggesting its potential use as a treatment for drug addiction.
作用机制
5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide acts as a selective antagonist of the mGluR7 receptor, which is involved in the regulation of neurotransmitter release in the central nervous system. By blocking the activity of this receptor, 5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide can modulate the release of various neurotransmitters, such as glutamate, GABA, and dopamine, which are implicated in the pathophysiology of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide has been shown to modulate the release of various neurotransmitters in the brain, which can lead to changes in behavior and cognitive function. It has been found to increase the release of GABA in the prefrontal cortex, which is involved in the regulation of anxiety and mood. It has also been shown to reduce the release of glutamate in the nucleus accumbens, which is involved in the reward pathway and drug addiction.
实验室实验的优点和局限性
One of the advantages of using 5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide in lab experiments is its high selectivity for the mGluR7 receptor, which allows for specific modulation of neurotransmitter release. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, its effects may be influenced by factors such as dose, route of administration, and animal strain, which need to be carefully controlled in experiments.
未来方向
There are several future directions for research on 5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide. One area of interest is its potential use as a treatment for neurological and psychiatric disorders. Further studies are needed to determine its efficacy and safety in humans, as well as its optimal dosing and administration. Another area of research is the development of more selective and potent mGluR7 antagonists, which can provide greater specificity and efficacy in modulating neurotransmitter release. Finally, studies are needed to further elucidate the mechanisms underlying the effects of 5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide on neurotransmitter release and behavior, which can provide insights into the pathophysiology of neurological and psychiatric disorders.
合成方法
The synthesis of 5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide involves the reaction between 3-phenylisoxazole-4-carboxylic acid and N-propylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide as a white crystalline solid with a melting point of 143-145°C.
属性
IUPAC Name |
5-methyl-3-phenyl-N-propyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-9-15-14(17)12-10(2)18-16-13(12)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWAMIVNVXVFIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(ON=C1C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6104352 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B4925394.png)
![[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B4925411.png)

![dimethyl [5-(dimethylamino)-2,4-pentadien-1-ylidene]malonate](/img/structure/B4925422.png)

![N-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B4925439.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide](/img/structure/B4925443.png)
![2-[3-(3-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B4925447.png)
![5-[2-(3-bromobenzoyl)hydrazino]-5-oxopentanoic acid](/img/structure/B4925455.png)

![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B4925466.png)

![2-{[4-(diethylamino)phenyl]imino}-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B4925476.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3,5-dichlorophenyl)benzamide](/img/structure/B4925479.png)